Cas no 2168204-57-5 ((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)

(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride
- 2168204-57-5
- EN300-1278187
-
- インチ: 1S/C9H14ClN3O2S/c1-2-3-9-8(6-16(10,14)15)11-12-13(9)7-4-5-7/h7H,2-6H2,1H3
- InChIKey: AGWIWLCMLOPZJJ-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1=C(CCC)N(C2CC2)N=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 263.0495256g/mol
- どういたいしつりょう: 263.0495256g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1278187-50mg |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 50mg |
$851.0 | 2023-10-01 | ||
Enamine | EN300-1278187-0.5g |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 0.5g |
$974.0 | 2023-06-08 | ||
Enamine | EN300-1278187-5.0g |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-1278187-5000mg |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 5000mg |
$2940.0 | 2023-10-01 | ||
Enamine | EN300-1278187-250mg |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 250mg |
$933.0 | 2023-10-01 | ||
Enamine | EN300-1278187-500mg |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 500mg |
$974.0 | 2023-10-01 | ||
Enamine | EN300-1278187-10000mg |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 10000mg |
$4360.0 | 2023-10-01 | ||
Enamine | EN300-1278187-100mg |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 100mg |
$892.0 | 2023-10-01 | ||
Enamine | EN300-1278187-10.0g |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 10g |
$4360.0 | 2023-06-08 | ||
Enamine | EN300-1278187-0.05g |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride |
2168204-57-5 | 0.05g |
$851.0 | 2023-06-08 |
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
(1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chlorideに関する追加情報
Introduction to (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl Chloride
The compound (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride is a highly specialized organic compound with the CAS number 2168204-57-5. This compound belongs to the class of sulfonating agents and is widely used in various chemical synthesis processes. The structure of this compound is characterized by a triazole ring substituted with cyclopropyl and propyl groups, which contributes to its unique chemical properties and reactivity.
The methanesulfonyl chloride moiety in the compound plays a crucial role in its functionality. This group is known for its ability to act as an excellent leaving group in substitution reactions, making it highly valuable in organic synthesis. The triazole ring system, on the other hand, is a heterocyclic structure that imparts stability and enhances the reactivity of the molecule under specific conditions. The combination of these structural features makes this compound a versatile tool in modern chemistry.
Recent studies have highlighted the potential of (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride in the field of medicinal chemistry. Researchers have explored its application in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems or cellular pathways. The cyclopropyl and propyl substituents on the triazole ring have been shown to influence the pharmacokinetic properties of the resulting compounds, making them more suitable for therapeutic applications.
In addition to its role in drug discovery, this compound has also found applications in materials science. Its ability to form stable covalent bonds with various substrates has made it a valuable reagent in the synthesis of advanced materials, such as polymers and nanomaterials. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high performance.
The synthesis of (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride involves a multi-step process that typically begins with the preparation of the triazole ring system. This is followed by functionalization with cyclopropyl and propyl groups, which are introduced through carefully designed substitution or coupling reactions. The final step involves the introduction of the methanesulfonyl chloride group using established sulfonation techniques.
From a structural perspective, the molecule exhibits a high degree of symmetry and stability due to the rigid triazole ring system. This stability is further enhanced by the electron-withdrawing effects of the methanesulfonyl group, which not only increases its reactivity but also contributes to its overall chemical inertness under ambient conditions.
One of the most significant advantages of this compound is its compatibility with a wide range of reaction conditions. It can be used in both polar and non-polar solvents and is compatible with various catalyst systems. This versatility makes it an ideal choice for researchers working across different fields of chemistry.
Recent research has also focused on understanding the mechanistic aspects of reactions involving (1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yll)methanesulfonyl chloride. Advanced computational methods have been employed to study its reaction pathways and transition states, providing valuable insights into its reactivity and selectivity.
In conclusion, (1-cyclopropyl-5-propy-l 1H 1 2 3-triazol 4 yll)methanesulfonyl chloride is a versatile and highly functional compound with a wide range of applications in organic synthesis. Its unique structural features and reactivity make it an invaluable tool for researchers in various fields of chemistry. As research continues to uncover new applications and improve synthetic methods for this compound, it is likely to play an even more significant role in future chemical innovations.
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